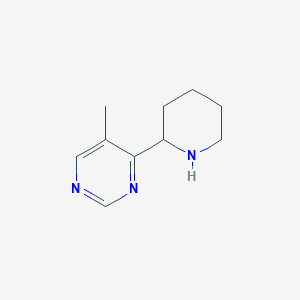

5-Methyl-4-(piperidin-2-YL)pyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Bioactive Molecules

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block of life, forming the core of the nucleobases uracil, thymine, and cytosine in RNA and DNA. nih.govnih.gov This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of bioactive compounds. nih.govcore.ac.uk

The versatility of the pyrimidine ring allows for substitutions at various positions, leading to a vast chemical space for the development of drugs with a wide range of pharmacological activities. core.ac.uk Pyrimidine derivatives have been successfully developed as anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents. nih.govnih.gov For instance, the well-known anticancer drug 5-fluorouracil (B62378) is a pyrimidine analogue. The ability of the pyrimidine core to engage in various biological interactions, including hydrogen bonding and pi-stacking, underpins its broad utility in drug design.

Role of Piperidine (B6355638) Moieties in Drug Design and Discovery

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most prevalent N-heterocycles found in pharmaceuticals. nih.gov Its inclusion in a drug molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and basicity (pKa). These properties are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The non-planar, three-dimensional structure of the piperidine ring allows for the precise spatial orientation of substituents, which can be crucial for specific interactions with biological targets. nih.govrsc.org Furthermore, the nitrogen atom of the piperidine ring can act as a key hydrogen bond acceptor or be protonated to form a salt, enhancing solubility and facilitating formulation. Piperidine-containing drugs have demonstrated efficacy in a wide range of therapeutic areas, including as antipsychotics, antihistamines, and analgesics.

Overview of 5-Methyl-4-(piperidin-2-YL)pyrimidine and Closely Related Analogues

While specific research on This compound is not extensively documented in publicly available literature, its structural components suggest potential for biological activity. The molecule combines the pyrimidine core, known for its diverse bioactivities, with a piperidine ring, which can enhance drug-like properties. The methyl group on the pyrimidine ring can also influence its metabolic stability and interaction with target proteins.

Closely related isomers, such as 2-methyl-5-(piperidin-4-yl)pyrimidine , have been synthesized as important pharmaceutical intermediates. rsc.org Another isomer, 5-methyl-2-(piperidin-4-yl)pyrimidine , is also documented, primarily in its dihydrochloride (B599025) salt form. nih.gov The synthesis of such compounds often involves multi-step processes, including bromination, coupling, elimination, and debenzylation reactions. rsc.org

The biological activities of pyrimidine-piperidine hybrids are often dependent on the specific substitution patterns and the points of attachment between the two rings. For example, derivatives of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine have been investigated as potent inhibitors of the sodium-hydrogen exchanger-1 (NHE-1). nih.gov

Research Landscape and Emerging Trends for this compound Derivatives

The research landscape for pyrimidine-piperidine hybrids is vibrant, with a continuous exploration of their potential in various therapeutic areas. A significant trend is the development of these compounds as kinase inhibitors, particularly for applications in oncology. nih.govrsc.orgnih.gov The pyrimidine scaffold is adept at mimicking the adenine (B156593) core of ATP, allowing it to bind to the ATP-binding site of various kinases. The piperidine moiety, in turn, can be functionalized to achieve selectivity and improve pharmacokinetic properties.

For instance, derivatives of 4,6-disubstituted pyrimidines have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and the Heat Shock Factor 1 (HSF1) stress pathway, which are promising targets in cancer therapy. nih.gov Similarly, pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are structurally related to pyrimidines, are being explored as inhibitors of kinases like PDGFRβ, EGFR, and CDK4/Cyclin D1. rsc.org

Another emerging area of interest is the development of pyrimidine-piperidine derivatives with neuroprotective effects. nih.gov The ability of these compounds to modulate various cellular pathways involved in neuronal survival makes them attractive candidates for the treatment of neurodegenerative diseases.

Interactive Data Table: Biological Activities of Related Pyrimidine-Piperidine Analogues

Below is a table summarizing the biological activities of some pyrimidine derivatives that share structural similarities with this compound.

| Compound/Derivative Class | Target/Activity | Key Findings | Reference |

| 4,6-Disubstituted Pyrimidines | HSF1 Stress Pathway & CDK9 Inhibition | A piperidine-containing analogue showed potent inhibition of the HSF1-stress pathway (15 nM) and CDK9 (3 nM). | nih.gov |

| 5-Aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine Analogues | NHE-1 Inhibition | A 3-methyl-4-fluoro analog was identified as a highly potent and selective NHE-1 inhibitor with an IC50 of 0.0065 µM. | nih.gov |

| Pyrido[2,3-d]pyrimidine Derivatives | Anticancer (Kinase Inhibition) | Compounds showed inhibitory effects against PDGFRβ, EGFR, and CDK4/Cyclin D1 kinases. | rsc.org |

| 2-((4-Sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine Derivatives | CDK Inhibition for Pancreatic Cancer | Several derivatives demonstrated strong inhibitory activity against CDK9. | nih.gov |

| N-Benzyl-2-phenylpyrimidin-4-amine Derivatives | USP1/UAF1 Deubiquitinase Inhibition | Introduction of a 5-methyl group on the pyrimidine ring increased potency approximately 2-fold (IC50 of 70 nM). | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-piperidin-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-8-6-11-7-13-10(8)9-4-2-3-5-12-9/h6-7,9,12H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDFTJFAKRXUFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1C2CCCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methyl 4 Piperidin 2 Yl Pyrimidine and Its Analogues

General Synthetic Strategies for Pyrimidine-Piperidine Conjugates

The creation of a bond between a pyrimidine (B1678525) and a piperidine (B6355638) ring is a key step in the synthesis of the target compound. Generally, this is achieved through cross-coupling reactions where one ring is functionalized with a leaving group (commonly a halogen) and the other with a reactive moiety (such as a boronic acid or an amine).

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for this purpose. The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with a halide, is a widely used method. For instance, a halopyrimidine can be reacted with a piperidine-boronic acid derivative. mdpi.comnih.gov Conversely, a pyrimidine boronic acid can be coupled with a halopiperidine. The choice of reactants often depends on the commercial availability and stability of the starting materials.

Another prevalent method is the Buchwald-Hartwig amination , which forms a carbon-nitrogen bond between an aryl or heteroaryl halide and an amine. ebi.ac.ukacs.orgrsc.org In the context of pyrimidine-piperidine conjugates, this typically involves the reaction of a halopyrimidine with a piperidine. This reaction is known for its high functional group tolerance and can be applied to a wide range of substrates. acs.orgresearchgate.net

The following table summarizes these two key coupling reactions:

| Reaction | Reactant 1 (Pyrimidine) | Reactant 2 (Piperidine) | Catalyst/Reagents | Bond Formed |

| Suzuki-Miyaura Coupling | Halopyrimidine (e.g., 4-chloro-5-methylpyrimidine) | Piperidinylboronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C-C |

| Buchwald-Hartwig Amination | Halopyrimidine (e.g., 4-chloro-5-methylpyrimidine) | Piperidine | Pd catalyst, Ligand, Base (e.g., NaOtBu) | C-N |

Multistep Synthesis Approaches for 5-Methyl-4-(piperidin-2-YL)pyrimidine Derivatives

A plausible and efficient synthesis of this compound would likely involve a convergent strategy. This approach entails the separate synthesis of the functionalized pyrimidine and piperidine moieties, followed by their coupling.

Functionalization of the Pyrimidine Nucleus

The synthesis of the 5-methyl-4-halopyrimidine core is a crucial first step. A common approach to substituted pyrimidines is through the condensation of a 1,3-dicarbonyl compound with an amidine. To obtain a 5-methylpyrimidine (B16526), a suitable starting material would be a 2-methyl-1,3-dicarbonyl compound.

A more direct route to a functionalized pyrimidine is through the modification of a pre-existing pyrimidine ring. For instance, 5-halopyrimidines can undergo regioselective functionalization. A Minisci-type reaction can be used to introduce an acyl group at the 4-position of a 5-halopyrimidine. ucla.edu

A practical approach to obtaining a 4-halo-5-methylpyrimidine could start from a commercially available pyrimidine derivative. For example, a 4-hydroxy-5-methylpyrimidine (B101695) can be converted to a 4-chloro-5-methylpyrimidine (B1314200) using a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.com This 4-chloro-5-methylpyrimidine is then an ideal substrate for subsequent coupling reactions.

The table below outlines a potential synthetic sequence for a key pyrimidine intermediate:

| Step | Starting Material | Reagents | Product | Purpose |

| 1 | Ethyl 2-methylacetoacetate | Formamidine hydrochloride, Base | 4-Hydroxy-5-methyl-2-phenylpyrimidine | Formation of the pyrimidine ring |

| 2 | 4-Hydroxy-5-methylpyrimidine | POCl₃ | 4-Chloro-5-methylpyrimidine | Introduction of a leaving group for coupling |

Introduction and Derivatization of the Piperidine Moiety

With the 4-chloro-5-methylpyrimidine in hand, the next step is the coupling with the piperidine moiety. If a direct C-C bond is desired, a Suzuki-Miyaura coupling can be employed. This would require the synthesis of a piperidin-2-ylboronic acid derivative.

More commonly, a C-N linkage is formed via a Buchwald-Hartwig amination. This would involve the direct reaction of 4-chloro-5-methylpyrimidine with 2-substituted piperidine. The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. acs.orgrsc.org

The following table illustrates the key coupling step:

| Reaction Type | Pyrimidine Substrate | Piperidine Substrate | Key Reagents | Product |

| Buchwald-Hartwig Amination | 4-Chloro-5-methylpyrimidine | 2-Alkylpiperidine | Pd₂(dba)₃, ligand (e.g., XPhos), NaOtBu | This compound |

The synthesis of the piperidine ring itself can be achieved through various methods. The hydrogenation of a corresponding pyridine (B92270) derivative is a common and effective strategy. nih.gov For the synthesis of a 2-substituted piperidine, one could start with a 2-substituted pyridine.

Alternatively, the piperidine ring can be constructed through cyclization reactions. An intramolecular reductive amination of a δ-amino ketone or aldehyde can lead to the formation of the piperidine ring. rsc.orgnih.gov This approach allows for the introduction of substituents at various positions of the ring.

A summary of piperidine ring formation strategies is provided below:

| Strategy | Starting Material | Key Transformation | Product |

| Pyridine Hydrogenation | 2-Alkylpyridine | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 2-Alkylpiperidine |

| Intramolecular Cyclization | δ-Amino ketone | Reductive Amination (e.g., NaBH₃CN) | Substituted Piperidine |

Stereoselective Synthesis Approaches

The presence of a stereocenter at the 2-position of the piperidine ring in this compound necessitates stereoselective synthetic methods to obtain enantiomerically pure or enriched products.

One powerful strategy involves the use of chiral auxiliaries. For instance, an asymmetric synthesis of 2-substituted piperidines can be achieved using a chiral sulfinamide auxiliary. researchgate.net The auxiliary directs the stereochemical outcome of a key bond-forming reaction and can be subsequently removed.

Diastereoselective methods can also be employed to control the relative stereochemistry of multiple centers on the piperidine ring. usm.eduacs.orgacs.org For example, an aza-Prins cyclization can be used to generate trisubstituted piperidines with a high degree of stereocontrol. usm.edu The reaction proceeds through a chair-like transition state, which dictates the stereochemical outcome.

Another approach is the diastereoselective reduction of a cyclic imine or enamine precursor. acs.org The choice of reducing agent and reaction conditions can influence which diastereomer is formed preferentially. For instance, the reduction of an N-acylpiperidine can be influenced by A(1,3) strain, leading to a specific diastereomer. acs.org

The table below highlights some stereoselective approaches to 2-substituted piperidines:

| Approach | Key Feature | Example Reaction | Stereochemical Control |

| Chiral Auxiliary | Use of a removable chiral group | Asymmetric addition to a chiral sulfinylimine | High enantioselectivity |

| Diastereoselective Cyclization | Formation of the ring with defined stereochemistry | aza-Prins cyclization | High diastereoselectivity |

| Diastereoselective Reduction | Reduction of a prochiral precursor | Catalytic hydrogenation of a substituted tetrahydropyridine | Control of relative stereochemistry |

Specific Reaction Pathways and Optimized Conditions

The construction of the this compound scaffold and its derivatives relies on a series of key chemical transformations. These include strategic halogenation followed by cross-coupling reactions, reduction of heterocyclic cores, and modifications of the piperidine moiety.

Bromination and Subsequent Carbon-Carbon/Carbon-Nitrogen Coupling Reactions

A common strategy in the synthesis of functionalized pyrimidines involves the selective halogenation of the pyrimidine ring, which then serves as a handle for subsequent coupling reactions to introduce the desired piperidinyl group or other substituents.

Bromination: The introduction of a bromine atom at the C-5 position of the pyrimidine ring is a key initial step. This is often achieved using N-bromosuccinimide (NBS) under controlled conditions. nih.gov The reactivity of the pyrimidine ring can be influenced by the existing substituents. For instance, the bromination of pyrimidine and purine (B94841) nucleosides at the C-5 and C-8 positions, respectively, has been effectively carried out using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). researchgate.net The efficiency of this bromination can be enhanced by the addition of Lewis acids. researchgate.net

Carbon-Nitrogen (C-N) Coupling: Following bromination, the piperidine moiety is typically introduced via a C-N cross-coupling reaction. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are frequently employed for this transformation. researchgate.netnih.gov These reactions involve coupling the brominated pyrimidine with the piperidine derivative in the presence of a palladium catalyst, a suitable ligand, and a base. Copper-catalyzed amination has also been shown to be effective for creating C-N bonds at the C-5 position of halopyridines, providing an alternative, economically attractive protocol that avoids expensive palladium catalysts and phosphine ligands. rsc.org

Carbon-Carbon (C-C) Coupling: While C-N coupling is most direct for installing the piperidine group, C-C coupling reactions, such as the Suzuki coupling, are vital for synthesizing analogues where the piperidine is linked through a carbon chain or for building more complex aryl-substituted pyrimidines. nih.govthieme-connect.com A novel approach for pyrimidine synthesis involves a metal-catalyzed one-pot process from β-dicarbonyl compounds and cyanogen, where a key step is the insertion of C2N2 into a C-H bond, leading to C-C bond formation. rsc.org Heterogeneous single-atom nickel catalysts have also been developed for efficient C(sp2)−C(sp3) coupling under mild, visible-light-driven conditions, offering a sustainable method for creating such bonds. acs.org

Table 1: Conditions for Bromination and Coupling Reactions

| Reaction Type | Reagent/Catalyst | Substrate Example | Conditions | Yield | Reference |

| Bromination | N-Bromosuccinimide (NBS) | Methylazacalix nih.govpyrimidine | Controlled conditions | Good | nih.gov |

| Bromination | 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Pyrimidine nucleosides | Addition of Lewis acids | Improved efficiency | researchgate.net |

| C-N Coupling | Dichlorobis(triphenylphosphine)Pd(II), Xantphos (B1684198), NaOtBu | 2-Chloro-4-(pyridin-3-yl)pyrimidine & Aryl amines | Toluene, reflux, N₂ atmosphere | 27-82% | nih.gov |

| C-N Coupling | CuI, Ethylene glycol | 2-Amino-5-halopyridine & Amines | Sealed tube, base | Excellent | rsc.org |

| C-C Coupling | Ni(acac)₂ or Cu(acac)₂ | β-Dicarbonyl compounds & Cyanogen | Dichloroethane, ambient conditions | Good | rsc.org |

Catalytic Hydrogenation and Reduction Strategies

Catalytic hydrogenation is a powerful tool for modifying the heterocyclic core, often used to create saturated or partially saturated rings from aromatic precursors. In the context of pyrimidine synthesis, this can involve the reduction of the pyrimidine ring itself to a tetrahydropyrimidine.

The asymmetric hydrogenation of 4-substituted pyrimidines has been achieved with high enantioselectivity (up to 99% ee) using an iridium catalyst. nih.gov This system, composed of [IrCl(cod)]₂, a chiral diphosphine ligand (Josiphos), iodine, and Yb(OTf)₃, effectively converts various pyrimidines into chiral 1,4,5,6-tetrahydropyrimidines in high yields. nih.gov The lanthanide triflate plays a crucial role in activating the substrate and achieving high enantioselectivity. nih.gov

Another approach involves the selective hydrogenation of chlorine-containing pyrimidines to replace chlorine atoms with hydrogen without significantly affecting other substituents or the aromaticity of the ring. google.com This process utilizes a hydrogenation catalyst in the presence of a hydrogen chloride acceptor. google.com The catalytic activity of these systems is generally well-maintained, allowing for repeated use. google.com

Table 2: Catalytic Hydrogenation Conditions for Pyrimidines

| Catalyst System | Substrate Type | Product | Key Features | Yield | Reference |

| [IrCl(cod)]₂, Josiphos, I₂, Yb(OTf)₃ | 4-Substituted Pyrimidines | Chiral 1,4,5,6-Tetrahydropyrimidines | High enantioselectivity (up to 99% ee) | High | nih.gov |

| Hydrogenation catalyst & HCl acceptor | Chlorine-containing Pyrimidines | Dechlorinated Pyrimidines | Selective Cl replacement | - | google.com |

Modified Buchwald Coupling Protocols

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation and has been adapted for the synthesis of a wide array of aminopyrimidine derivatives. researchgate.netnih.govrsc.org These protocols offer a versatile and efficient means of coupling amines with halo-pyrimidines.

A novel and efficient palladium-catalyzed method has been developed for the synthesis of pyrido[2,3-d]pyrimidines from β-bromovinyl/aryl aldehydes and 6-amino-1,3-dialkyluracils. rsc.orgrsc.org This cascade reaction proceeds via imination, Buchwald-Hartwig cross-coupling, and cycloaddition under microwave irradiation and solvent-free conditions, highlighting a greener synthetic approach. rsc.orgrsc.org

For the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, optimized Buchwald-Hartwig conditions have been established using dichlorobis(triphenylphosphine)Pd(II) as the catalyst, xantphos as the ligand, and sodium tert-butoxide as the base in refluxing toluene. nih.gov This method has proven effective for a range of aryl bromides, affording the target compounds in moderate to good yields. nih.gov The regioselective amination of 6-aryl-2,4-dichloropyrimidine has also been studied, showing that under Buchwald-Hartwig conditions, amination occurs cleanly at the C-4 position. thieme-connect.com

Table 3: Modified Buchwald-Hartwig Reaction Parameters

| Catalyst / Ligand | Base | Solvent / Conditions | Substrates | Product Class | Yield Range | Reference |

| Pd(OAc)₂ / Xantphos | K₂CO₃ | Solvent-free, Microwave (120 °C) | β-bromovinyl/aryl aldehydes, 6-amino-1,3-dialkyluracils | Pyrido[2,3-d]pyrimidines | Good | rsc.orgrsc.org |

| Dichlorobis(triphenylphosphine)Pd(II) / Xantphos | NaOtBu | Toluene, Reflux | 2-Chloro-4-(pyridin-3-yl)pyrimidine, Aryl bromides | N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines | 27-82% | nih.gov |

| Palladium catalyst | - | - | 6-Aryl-2,4-dichloropyrimidine, Amines | C-4 aminated products | Clean reaction | thieme-connect.com |

Alkylation and Acylation Reactions on Piperidine Nitrogen

Once the 4-(piperidin-2-YL)pyrimidine core is assembled, further diversification can be achieved through reactions on the piperidine nitrogen. Alkylation and acylation introduce a wide range of functional groups, allowing for the fine-tuning of the molecule's properties.

N-alkylation of piperidine can be performed using an alkyl halide in the presence of a base. researchgate.net A common procedure involves reacting piperidine with an alkyl bromide or iodide in a solvent like anhydrous acetonitrile (B52724) or DMF. researchgate.net The use of a base such as K₂CO₃ or KHCO₃ can facilitate the reaction by neutralizing the acid formed. researchgate.net For more controlled monoalkylation, slow addition of the alkylating agent is recommended. researchgate.net

Acylation reactions are similarly important for introducing amide functionalities. These are typically carried out by reacting the piperidine nitrogen with an acyl chloride or a carboxylic acid (using a coupling agent). These modifications are crucial in structure-activity relationship studies, as seen in the synthesis of potent enzyme inhibitors. nih.govnih.gov

Table 4: Conditions for Piperidine Nitrogen Modification

Advanced Purification and Characterization Techniques for Synthetic Intermediates

The successful synthesis of this compound and its analogues requires rigorous purification of intermediates and comprehensive characterization of the final products. A combination of chromatographic and spectroscopic methods is essential to ensure the purity and confirm the structure of the synthesized compounds.

Purification Techniques: Column chromatography is a fundamental technique for separating intermediates and final products from reaction mixtures. thieme-connect.com For more challenging separations or to achieve high purity, High-Performance Liquid Chromatography (HPLC) is employed. scispace.com Preparative HPLC, in particular, is used to isolate compounds in larger quantities for further studies. researchgate.net Recrystallization is another powerful method for purifying solid compounds. researchgate.net

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. nih.govnih.govcardiff.ac.uk These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms, allowing for the confirmation of the desired structure and the identification of impurities.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS), often coupled with HPLC (HPLC-MS/MS), is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS). nih.govscispace.com

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy helps to identify the functional groups present in the molecule. nih.govresearchgate.net

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including stereochemistry and conformation. thieme-connect.comcardiff.ac.uk

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, S) in a compound, which is used to confirm the empirical formula. nih.govnih.gov

Together, these techniques provide a complete picture of the synthesized molecules, ensuring their identity, purity, and structural integrity for subsequent evaluation. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of 5 Methyl 4 Piperidin 2 Yl Pyrimidine Derivatives

Positional and Substituent Effects on the Pyrimidine (B1678525) Nucleus

The pyrimidine ring is a cornerstone of this scaffold, and its substitution pattern is critical for molecular recognition and biological function. Modifications at various positions have been shown to profoundly impact potency and selectivity. General studies have concluded that the position of substituents on the pyrimidine nucleus is a major determinant of the biological activities of its derivatives. nih.gov

Impact of the Methyl Group at C-5 Position

The methyl group at the C-5 position of the pyrimidine ring, while seemingly a minor addition, has significant consequences for the molecule's properties and biological activity. Research indicates that introducing a methyl group at the 5-position can lead to a notable increase in potency. acs.org For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives studied as USP1/UAF1 deubiquitinase inhibitors, the introduction of a 5-methyl group resulted in an approximate two-fold increase in potency (IC₅₀ value of 70 nM) compared to the unsubstituted analog. acs.org Interestingly, moving this methyl group to the 6-position led to a three-fold decrease in potency, highlighting the critical nature of its placement at C-5. acs.org

The enhanced activity associated with C-5 methylation can be attributed to several factors. The methyl group increases the molecular polarizability of the pyrimidine base, which in turn enhances base-stacking interactions. nih.gov This has been shown to correlate with increased stability in structures like DNA. nih.gov In the context of enzyme inhibition, this enhanced stacking can lead to more favorable interactions within the active site. Furthermore, the methyl group can serve to reduce the molecular weight and lipophilicity of a lead compound while maintaining or improving potency, which are desirable characteristics in drug design. acs.org In some cases, enzymes are specifically designed to interact with 5-methylpyrimidines, utilizing mechanisms that involve attacking the C6 position to effect chemistry at the C5-methyl group. researchgate.net

| Compound | Modification | IC₅₀ (nM) |

|---|---|---|

| 37 | Unsubstituted Pyrimidine | ~140 |

| 38 | 5-Methylpyrimidine (B16526) | 70 |

| 39 | 6-Methylpyrimidine | 210 |

Influence of Substitutions at C-4 Position on Biological Activity

The C-4 position of the pyrimidine ring, which bears the piperidine (B6355638) moiety in the parent compound, is a key vector for modifying biological activity. The nature of the group at this position significantly influences how the molecule interacts with its biological target. In studies of pyrimidine derivatives as microtubule targeting agents, substitutions at the C-4 position were found to be critical for potency. mdpi.com For example, replacing a pyrimido[4,5-b]indole ring system with a 5,6,7,8-tetrahydrobenzo nih.govdndi.orgthieno[2,3-d]pyrimidine scaffold, where the key interaction is at the 4-position, resulted in a 7-fold increase in microtubule depolymerizing activity. mdpi.com

Further modifications at this position, such as altering substituents on an attached phenyl ring, also demonstrate the sensitivity of C-4 to structural changes. Replacing a 4'-methoxy group with a 4'-thiomethyl group on a phenyl ring attached at C-4 resulted in a decrease in activity, indicating that an oxygen atom was preferred over a sulfur atom at this specific location for optimal microtubule depolymerizing effects. mdpi.com In another series of pyrimidine sulfonate esters, modifications at the C-4 position with different substituents led to compounds with significant antibacterial activity against various plant pathogens. mdpi.com For instance, compound A5 in one study, which features a specific sulfonate ester at C-4, showed remarkable activity against Xanthomonas oryzae pv. Oryzae (Xoo) with an EC₅₀ value of 4.24 μg/mL. mdpi.com

| Compound ID | Scaffold/Substituent at C-4 | Target/Organism | Activity Metric | Potency |

|---|---|---|---|---|

| 1 | Pyrimido[4,5-b]indole | Microtubule Depolymerization | Relative Potency | Baseline |

| 4 | 5,6,7,8-Tetrahydrobenzo nih.govdndi.orgthieno[2,3-d]pyrimidine (4'-OMe) | Microtubule Depolymerization | Relative Potency | ~7-fold increase vs. 1 |

| 5 | 5,6,7,8-Tetrahydrobenzo nih.govdndi.orgthieno[2,3-d]pyrimidine (4'-SMe) | Microtubule Depolymerization | Relative Potency | Less potent than 4 |

| A5 | 2-chloro-5-methyl-6-(methylthio)pyrimidin-4-yl 4-methylbenzenesulfonate | Xanthomonas oryzae pv. oryzae (Xoo) | EC₅₀ | 4.24 µg/mL |

| A33 | 2-chloro-5-methyl-6-(methylthio)pyrimidin-4-yl 2,4,6-trimethylbenzenesulfonate | Xanthomonas axonopodis pv. citri (Xac) | EC₅₀ | 44.11 µg/mL |

Effects of Other Pyrimidine Ring Modifications on Potency and Selectivity

Beyond the C-4 and C-5 positions, modifications elsewhere on the pyrimidine ring also play a crucial role in defining the pharmacological profile of these derivatives. Alterations at the C-2 and C-6 positions can modulate activity, selectivity, and physicochemical properties.

In the development of NAPE-PLD inhibitors, a morpholine (B109124) substituent at the C-6 position was exchanged for an (S)-3-hydroxypyrrolidine, which not only reduced lipophilicity but also increased the inhibitory activity by 10-fold. nih.gov This highlights how substitutions at C-6 can influence both pharmacokinetic and pharmacodynamic properties. Similarly, studies on pyrimidine derivatives have shown that introducing a thiomethyl group at the C-2 position can confer specific inhibitory activity against protein kinases like EGFR. nih.gov

The fusion of other rings to the pyrimidine core can also lead to significant changes in activity. For example, the development of pyrido[3,2-d]pyrimidine-based inhibitors for the kinase ERK5 demonstrates a successful strategy where the fused ring system contributes to high potency and selectivity. nih.gov Likewise, pyrazolo[3,4-d]pyrimidines, which are isosteres of adenine (B156593), are a well-established class of kinase inhibitors where the fused pyrazole (B372694) ring is key to mimicking ATP binding. nih.gov The choice of substituents on this fused ring system can then be used to fine-tune selectivity for different kinase targets. nih.gov

Role of Piperidine Ring Modifications on Biological Profile

The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to modulate physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles. thieme-connect.comnih.gov In the context of 5-methyl-4-(piperidin-2-yl)pyrimidine, the piperidine moiety serves as a critical linker and a source of key interactions with the biological target.

Stereochemistry and Conformational Analysis of the Piperidine Moiety

The piperidine ring in the this compound scaffold contains a chiral center at the C-2 position. The stereochemistry at this position is often crucial for biological activity, as the (R) and (S) enantiomers can exhibit significantly different potencies and selectivities due to their distinct three-dimensional arrangement and fit within a protein binding site. thieme-connect.com

The piperidine ring typically adopts a chair conformation to minimize steric strain. acs.org The orientation of the substituent at C-2 (axial vs. equatorial) can dramatically affect how the molecule presents its pyrimidine portion to the target protein. Conformational restriction, achieved by introducing substituents on the piperidine ring, can lock the ring into a specific chair conformation, which can be beneficial for activity. For example, in the development of LATS1/2 kinase inhibitors, installing syn-methyl groups on the piperidine ring was hypothesized to shift the conformational equilibrium strongly toward a single chair conformation, leading to a significant improvement in potency. acs.org Computational modeling and conformational analysis are therefore essential tools to understand and predict how the stereochemistry and conformation of the piperidine ring influence its biological function. acs.org

Influence of Substituent Nature and Position on the Piperidine Ring

The introduction of substituents onto the piperidine ring is a common strategy to optimize the biological profile of a lead compound. The nature and position of these substituents can influence binding affinity, selectivity, and pharmacokinetic properties like solubility and metabolic stability. thieme-connect.comacs.org

In the development of NAPE-PLD inhibitors, replacing an N-methylphenethylamine group with an (S)-3-phenylpiperidine resulted in a 3-fold increase in inhibitory potency. nih.gov This demonstrates that both the presence of the piperidine ring and its substitution pattern are critical. The phenyl group at the 3-position of the piperidine likely engages in favorable interactions within the enzyme's active site. Further optimization showed that combining an (S)-3-phenylpiperidine with other optimal groups led to a nanomolar potent inhibitor. nih.gov

Studies on other piperidine-containing scaffolds have shown that even small alkyl groups can have a profound impact. The addition of methyl groups to the piperidine ring of a LATS1/2 kinase inhibitor led to a significant gain in activity, with a di-methylated analog achieving submicromolar IC₅₀ values. acs.org In a different context, research on piperine (B192125) analogs as MAO inhibitors found that substituting the piperidine ring with small amino functional groups yielded compounds with higher activity for MAO-B inhibition. nih.gov These examples underscore the versatility of the piperidine ring as a platform for SAR exploration, where strategic placement of various functional groups can fine-tune the molecule's interaction with its biological target.

| Compound Series | Original Moiety | Piperidine Modification | Target | Change in Potency |

|---|---|---|---|---|

| NAPE-PLD Inhibitors | N-methylphenethylamine | (S)-3-phenylpiperidine | NAPE-PLD | 3-fold increase |

| LATS1/2 Inhibitors | Unsubstituted Piperidine | Piperidine with single methyl group | LATS1 | Significant gain in activity |

| LATS1/2 Inhibitors | Unsubstituted Piperidine | Piperidine with two methyl groups | LATS1 | Submicromolar IC₅₀ achieved |

Impact of Piperidine Nitrogen Substitution on Pharmacological Properties

The substitution on the piperidine nitrogen of pyrimidine derivatives plays a critical role in modulating their pharmacological activity. Structure-activity relationship (SAR) studies reveal that the nature, size, and electronic properties of the substituent at this position significantly influence the compound's potency and selectivity for its biological target.

In the context of 2,4-disubstituted pyrimidines designed as cholinesterase inhibitors, the substitution on the piperazine (B1678402) ring (a close analog of piperidine) at the C-2 position of the pyrimidine core has been explored. nih.gov For instance, in a series of N-benzyl-2-(piperazin-1-yl)pyrimidin-4-amine derivatives, the incorporation of a methyl group on the terminal piperazine nitrogen (compound 7d ) resulted in moderate acetylcholinesterase (AChE) inhibition with an IC₅₀ value of 24.9 μM. nih.gov Increasing the alkyl chain length from a methyl to a propyl group (compound 7k ) led to enhanced AChE inhibition, with an IC₅₀ of 15.3 μM, suggesting that a larger alkyl substituent is favorable for activity in this series. nih.gov

Similarly, for thiazolo[5,4-d]pyrimidine (B3050601) derivatives acting as adenosine (B11128) A₂A receptor inverse agonists, substitutions on the piperazine/piperidine moiety are crucial. nih.gov A study showed that attaching various substituted phenylpiperazines to the pyrimidine core via an ethylamino linker resulted in compounds with high affinity and potency. nih.gov The compound featuring a 4-phenylpiperazin-1-yl moiety (11 ) exhibited a high binding affinity (Kᵢ = 8.62 nM) and potent inverse agonist activity (IC₅₀ = 7.42 nM) for the human A₂A receptor. nih.gov This highlights the importance of aromatic substitutions on the distal nitrogen of the piperazine ring for achieving high potency.

The table below illustrates the effect of N-substitution on the piperazine moiety for AChE inhibition.

| Compound | R² Substituent (at C-2) | AChE IC₅₀ (μM) |

| 7d | 4-methylpiperazine | 24.9 |

| 7k | 4-propylpiperazine | 15.3 |

| Data sourced from a study on 2,4-disubstituted pyrimidine derivatives as cholinesterase inhibitors. nih.gov |

Linker Region Contributions to Structure-Activity Relationships

In a series of thiazolo[5,4-d]pyrimidine derivatives, the linker between the pyrimidine ring at position 5 and the piperidine or piperazine moiety was investigated. nih.gov Derivatives were synthesized with the heterocyclic moiety either directly attached to the pyrimidine core or spaced by an ethylamino chain. nih.gov The results indicated that the presence and nature of this linker are critical for activity at the A₂A adenosine receptor. nih.gov For example, compound 11 , which incorporates a two-carbon (ethylamino) linker between the pyrimidine-5-amine and the 4-phenylpiperazine, was identified as a highly potent and selective hA₂A AR inverse agonist. nih.gov This suggests that the linker provides the optimal distance and flexibility for the terminal piperazine group to interact with its sub-pocket in the receptor.

Research on USP1/UAF1 deubiquitinase inhibitors based on an N-Benzyl-2-phenylpyrimidin-4-amine scaffold also underscores the importance of the linker. acs.org In this series, the side chain at the 4-position of the pyrimidine was varied. acs.org Replacing a bulkier (4-(pyridin-3-yl)phenyl)methanamine side chain with a smaller piperidin-4-ylmethyl group was tolerated and resulted in a compound with comparable potency. acs.org This modification was beneficial as it reduced the molecular weight and lipophilicity of the lead compound, demonstrating that the linker region can be optimized to improve drug-like properties while maintaining potency. acs.org

Rational Design Principles and Lead Optimization Strategies Derived from SAR Analyses

Structure-activity relationship analyses provide crucial insights that guide the rational design and lead optimization of new therapeutic agents based on the this compound scaffold. By systematically modifying different parts of the molecule—the pyrimidine core, the piperidine ring, and the linker—researchers can develop compounds with improved potency, selectivity, and pharmacokinetic profiles.

A key principle derived from SAR studies is the strategic modification of the pyrimidine core. For example, in the development of USP1/UAF1 inhibitors, the introduction of a 5-methyl group onto the pyrimidine ring of a lead compound resulted in a roughly two-fold increase in potency (IC₅₀ of 70 nM). acs.org Conversely, moving the methyl group to the 6-position led to a three-fold decrease in potency, indicating a specific spatial requirement for substituents on the core scaffold. acs.org This knowledge allows for focused optimization of the pyrimidine ring to enhance target engagement.

Lead optimization strategies often involve modifying substituents to improve both potency and drug-like properties. In the development of NAPE-PLD inhibitors, a high-throughput screening hit was systematically optimized at three different positions. nih.gov Conformational restriction by replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine increased inhibitory potency three-fold. nih.gov Furthermore, exchanging a morpholine substituent for an (S)-3-hydroxypyrrolidine not only increased activity by another 10-fold but also reduced lipophilicity, leading to a nanomolar potent inhibitor with favorable drug-like properties (LEI-401). nih.gov

Rational design is also employed to target specific disease-related mutations. In the pursuit of inhibitors for non-small cell lung cancer (NSCLC), pyrimidine derivatives were designed to selectively target the EGFRT790M/L858R mutant kinase. nih.gov Based on the structure of existing inhibitors, new series of 2,4-dichloro-6-methylpyrimidine (B20014) derivatives were synthesized, leading to the identification of compound L-18, which showed potent antiproliferative activity against H1975 cells harboring the mutation, with minimal toxicity to normal cells. nih.gov This targeted approach, informed by the structural biology of the target and previous SAR, is a powerful strategy for developing next-generation precision medicines.

The table below summarizes lead optimization strategies and their outcomes for different pyrimidine derivatives.

| Compound Series | Initial Moiety | Optimized Moiety | Result | Reference |

| NAPE-PLD Inhibitors | N-methylphenethylamine | (S)-3-phenylpiperidine | 3-fold increase in potency | nih.gov |

| NAPE-PLD Inhibitors | Morpholine | (S)-3-hydroxypyrrolidine | 10-fold increase in activity, reduced lipophilicity | nih.gov |

| USP1/UAF1 Inhibitors | Unsubstituted Pyrimidine | 5-methyl-pyrimidine | ~2-fold increase in potency | acs.org |

| USP1/UAF1 Inhibitors | 6-methyl-pyrimidine | 5-methyl-pyrimidine | 3-fold increase in potency | acs.org |

Biological Activities and Molecular Mechanisms of Action for 5 Methyl 4 Piperidin 2 Yl Pyrimidine Analogues

Antineoplastic and Antiproliferative Activities

Analogues of 5-Methyl-4-(piperidin-2-YL)pyrimidine have demonstrated a broad spectrum of antineoplastic and antiproliferative activities. This is achieved through the modulation of various critical cellular targets involved in cancer cell growth, proliferation, and survival. The versatility of the pyrimidine (B1678525) scaffold allows for chemical modifications that can direct the molecule's activity towards specific enzymes and signaling pathways. rsc.orgnih.gov

Anaplastic Lymphoma Kinase (ALK) Inhibition

The Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase, is a well-established oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). nih.govnih.gov Pyrimidine-based structures have proven to be a highly effective scaffold for the development of potent ALK inhibitors. nih.govthieme-connect.com

A notable example is Ceritinib (LDK378), a second-generation ALK inhibitor, which is structurally a 2,4-diaminopyrimidine (B92962) derivative. Its chemical name is 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine. nih.gov This compound was rationally designed to overcome the limitations of first-generation inhibitors. nih.gov Ceritinib exhibits potent inhibitory activity against ALK, with an enzymatic IC50 of 0.20 nM. In cellular assays, it effectively inhibits the autophosphorylation of the oncogenic NPM-ALK fusion protein in Karpas-299 cells with an IC50 of 20 nM. nih.gov The development of such potent inhibitors highlights the importance of the substituted pyrimidine core in targeting ALK. nih.govacs.org

However, the long-term efficacy of ALK inhibitors can be compromised by the emergence of secondary resistance mutations in the ALK kinase domain, such as the G1202R mutation. nih.gov This has spurred the development of next-generation inhibitors capable of overcoming these resistance mechanisms. thieme-connect.comresearchgate.net

Table 1: ALK Inhibition by Representative Pyrimidine Analogues

| Compound | Target | IC50 (Enzymatic) | IC50 (Cellular) | Cell Line | Reference |

|---|---|---|---|---|---|

| Ceritinib (LDK378) | ALK | 0.20 nM | 20 nM (NPM-ALK) | Karpas-299 | nih.gov |

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK9, CDK4/Cyclin D1)

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription, and their dysregulation is a common feature of cancer. nih.gov Pyrimidine analogues have been extensively explored as inhibitors of various CDKs.

CDK9 Inhibition: CDK9 plays a key role in regulating transcriptional elongation. Designing selective CDK9 inhibitors is challenging due to the conserved nature of the ATP binding site among CDKs. nih.gov Nevertheless, series of 2,4,5-trisubstituted pyrimidines and 4-thiazol-2-anilinopyrimidine derivatives have been developed as potent and selective CDK9 inhibitors. nih.govnih.govacs.org For instance, the 5-methylpyrimidine (B16526) derivative 12g (R′ = Me, R = m-SO2NH2) shows a CDK9 inhibitory potency with a Ki of 5 nM and demonstrates greater than 7-fold selectivity over other CDKs. acs.org Another compound, 12u, inhibits CDK9 with an IC50 of 7 nM and exhibits over 80-fold selectivity against CDK2. nih.govacs.org These compounds have shown broad anti-proliferative activities in various cancer cell lines. nih.gov

CDK4/Cyclin D1 Inhibition: The CDK4/cyclin D1 complex is pivotal for the G1-S phase transition of the cell cycle. Pyridopyrimidine derivatives, which are structurally related to pyrimidines, have been identified as dual inhibitors of CDK4/cyclin D1 and the Epidermal Growth Factor Receptor (EGFR). nih.govtandfonline.comtandfonline.comnih.gov A pyrazol-1-yl pyridopyrimidine derivative, compound 5, demonstrated significant inhibitory activity against CDK4/cyclin D1 with an IC50 of 0.152 µM. nih.govtandfonline.com This compound also showed potent cytotoxic effects against several cancer cell lines, including HeLa, MCF-7, and HepG-2. nih.govtandfonline.comtandfonline.comfigshare.com

Table 2: CDK Inhibition by Representative Pyrimidine Analogues

| Compound | Target | IC50 / Ki | Selectivity | Reference |

|---|---|---|---|---|

| Compound 12u | CDK9 | IC50 = 7 nM | >80-fold vs CDK2 | nih.govacs.org |

| Compound 12g | CDK9 | Ki = 5 nM | >7-fold vs other CDKs | acs.org |

Checkpoint Kinase 1 (CHK1) Inhibition

Checkpoint Kinase 1 (CHK1) is a critical component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to DNA-damaging agents. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has been utilized as a template for designing potent and selective CHK1 inhibitors. nih.govcapes.gov.brnih.gov More closely related to the core structure, a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives have been discovered as highly potent CHK1 inhibitors. nih.gov Through rational optimization, compound (R)-17 was identified, exhibiting an exceptionally low IC50 of 0.4 nM for CHK1 and remarkable selectivity (over 4300-fold against the related kinase CHK2). nih.gov This compound effectively suppressed the growth of malignant hematopathy cell lines, particularly Z-138, with a cellular IC50 of 0.013 µM. nih.gov

Table 3: CHK1 Inhibition by a Representative Pyrimidine Analogue

| Compound | Target | IC50 (Enzymatic) | Selectivity (vs CHK2) | Cellular IC50 | Cell Line | Reference |

|---|

Extracellular Signal-Regulated Kinase 5 (ERK5) Modulation

Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP Kinase-1 (BMK-1), is involved in cellular processes like proliferation and survival. researchgate.netnih.govnih.gov The (Piperidin-4-yl)pyrido[3,2-d]pyrimidine scaffold, a close analogue of the query compound, has yielded a highly potent and selective ERK5 inhibitor known as BAY-885. researchgate.netnih.govacs.org This compound was identified through high-throughput screening and subsequent structure-based optimization. nih.gov While potent in inhibiting ERK5 kinase activity, a complex phenomenon known as "paradoxical activation" has been observed, where ERK5 kinase inhibitors can unexpectedly increase ERK5's transcriptional activity. researchgate.netacs.org This highlights the intricate nature of targeting the ERK5 signaling pathway. nih.gov Additionally, other related structures like tetrahydropyridopyrimidine derivatives have also been reported as ERK inhibitors. nih.gov

Interference with NF-κB and AP-1 Signaling Pathways

The transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein 1) are key regulators of gene expression involved in inflammation, immunity, and cancer. The AP-1 signaling pathway is activated by a wide range of stimuli and is implicated in various diseases. nih.gov Small molecule inhibitors targeting AP-1 have been developed, and some possess a pyrimidine core. acs.org For instance, replacing the pyrimidine ring in certain lead compounds with other systems like pyridazine (B1198779) or pyrazine (B50134) often leads to a decrease in potency, underscoring the importance of the pyrimidine scaffold for AP-1 inhibition. acs.org Inhibition of AP-1 is considered a promising therapeutic strategy for inflammatory conditions and certain cancers. nih.gov While direct evidence for this compound analogues specifically targeting NF-κB is less documented in the provided context, the interconnectedness of cellular signaling pathways suggests potential cross-talk.

Tubulin Polymerization Inhibition

Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy. They disrupt microtubule dynamics, leading to mitotic arrest and cell death. acs.org The pyrimidine scaffold has been successfully employed to create simplified, monocyclic analogues that act as potent microtubule depolymerizing agents by binding to the colchicine (B1669291) site of tubulin. nih.gov One such monocyclic pyrimidine analogue was found to be 47-fold more potent in cellular microtubule depolymerizing activities (EC50 of 123 nM) and 7.5-fold more potent at inhibiting the growth of MDA-MB-435 cancer cells (IC50 of 24.4 nM) compared to its lead compound. nih.gov Furthermore, fused pyrimidine systems like pyrazolo[4,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines have also been developed as potent inhibitors of tubulin polymerization, with some compounds showing excellent potency in the low to sub-nanomolar range against a panel of cancer cell lines. acs.orgresearchgate.netnih.gov

Table of Mentioned Compounds

| Compound Name | Chemical Class |

|---|---|

| This compound | Pyrimidine |

| Ceritinib (LDK378) | 2,4-Diaminopyrimidine |

| Crizotinib | Pyrimidine |

| Alectinib | Pyrimidine |

| (R)-17 | 5-(Pyrimidin-2-ylamino)picolinonitrile |

| BAY-885 | (Piperidin-4-yl)pyrido[3,2-d]pyrimidine |

| Dianilinopyrimidine 7 | Dianilinopyrimidine |

| Pyrazol-1-yl pyridopyrimidine 5 | Pyridopyrimidine |

| Compound 12u | 4-Thiazol-2-anilinopyrimidine |

Antimicrobial and Antiparasitic Activities

Antitubercular Activity against Mycobacterium tuberculosis

While specific studies on the antitubercular activity of this compound were not identified, the pyrimidine scaffold is a key feature in several compounds investigated for their efficacy against Mycobacterium tuberculosis. For instance, a novel class of 5-phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione compounds has demonstrated significant anti-TB activity. nih.gov Specifically, the R-isomers of certain analogues in this series exhibited potent activity against both the H37Rv strain and multidrug-resistant M. tuberculosis (MDR-Mtb), with minimum inhibitory concentrations (MIC) as low as 0.03-0.06 μg/mL. nih.gov Furthermore, these compounds showed promising metabolic stability and oral bioavailability in preclinical models. nih.gov Another study on 2-pyrazolylpyrimidinones also highlighted the potential of this scaffold, though challenges with solubility and selectivity were noted. nih.gov

Dihydrofolate reductase (DHFR) is a well-established target for antimicrobial agents, including those targeting M. tuberculosis. aston.ac.uk This enzyme is crucial for the folate metabolic pathway, which is essential for the synthesis of nucleotides and certain amino acids. mdpi.com The inhibition of DHFR leads to the disruption of DNA, RNA, and protein synthesis, ultimately causing cell death. mdpi.com

Many pyrimidine-based compounds, particularly 2,4-diaminopyrimidines, are known to be potent inhibitors of DHFR. aston.ac.ukmdpi.com For example, trimethoprim, a well-known antibacterial, is a 2,4-diaminopyrimidine derivative that selectively inhibits bacterial DHFR. mdpi.com Research into novel DHFR inhibitors has explored various pyrimidine analogues. While direct evidence for this compound is lacking, the general mechanism of DHFR inhibition by pyrimidine scaffolds involves mimicking the binding of the natural substrate, dihydrofolate. nih.gov The development of potent and selective inhibitors of M. tuberculosis DHFR remains an active area of research, with a focus on designing compounds that can overcome resistance and exhibit favorable pharmacokinetic properties. researchgate.net

General Antibacterial Spectrum

The pyrimidine nucleus is a common feature in many antibacterial agents. Various derivatives have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria. For instance, certain new pyrimidine derivatives have shown considerable activity against Bacillus subtilis and moderate to good activity against Staphylococcus aureus. The antibacterial activity of these compounds is often attributed to their ability to interfere with essential cellular processes.

Antifungal Properties

Pyrimidine derivatives have also been investigated for their antifungal properties. A novel series of pyrimidine-based molecules was identified to have broad-spectrum antifungal activity, including against pathogenic molds like Aspergillus fumigatus, Aspergillus terreus, Aspergillus niger, Mucor circinelloides, and Lomentospora prolificans. nih.gov One of the lead compounds from this series demonstrated a minimum inhibitory concentration (MIC) of 8–16 µg/mL against A. fumigatus. nih.gov The mechanism of action for this series was found to involve the disruption of endoplasmic reticulum (ER) function. nih.gov

Antimalarial Activity through Plasmodial Kinase Inhibition (e.g., PfGSK3, PfPK6)

Protein kinases in Plasmodium falciparum, the parasite responsible for the most severe form of malaria, are considered promising drug targets. Several kinase inhibitors containing a pyrimidine core have been explored for their antimalarial activity.

Recent research has identified 2,4,5-trisubstituted pyrimidines as potent dual inhibitors of the plasmodial kinases PfGSK3 and PfPK6, which are considered essential for the parasite's survival. acs.org The discovery of a lead compound, IKK16, which acts as a dual inhibitor, highlights the potential of this scaffold for developing new antimalarial drugs that could circumvent resistance. acs.org Structure-activity relationship (SAR) studies of these pyrimidine analogues aim to optimize their potency and selectivity against plasmodial kinases over human kinases. nih.gov

Anti-inflammatory Activities

The pyrimidine scaffold is present in a number of compounds with anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory mediators. Diaryl-N-methyl-4-piperidones, which contain a piperidine (B6355638) ring similar to the one in the subject compound, have been investigated as antioxidant and anti-inflammatory agents. nih.gov These compounds have been shown to reduce the levels of inflammatory markers and nitric oxide (NO) in inflamed cells without causing significant cytotoxicity. nih.gov The anti-inflammatory effects of these and other related compounds suggest that the this compound scaffold could also possess similar activities.

Cyclooxygenase-2 (COX-2) Enzyme Inhibition

Analogues of this compound have been identified as potent inhibitors of Cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory process. The overexpression of COX-2 is associated with a variety of inflammatory disorders and is a key target for anti-inflammatory drug design. nih.govnih.gov The inhibitory activity of these pyrimidine derivatives is often attributed to their specific structural features that allow for high-affinity binding to the active site of the COX-2 enzyme.

Research has demonstrated that certain pyrimidine derivatives exhibit significant selectivity for COX-2 over its isoform, COX-1. This selectivity is a critical attribute, as inhibition of COX-1 is associated with undesirable gastrointestinal side effects. For instance, a series of N-(2,6-dimethoxypyrimidin-4-yl) benzenesulfonamide (B165840) derivatives have been shown to inhibit COX-2 with IC50 values in the micromolar range, demonstrating greater potency than the established COX-2 inhibitor, Celecoxib, in some cases. researchgate.net Similarly, other synthesized pyrimidine-based compounds have displayed remarkable COX-2 inhibitory action at low concentrations. researchgate.netnih.gov The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the pyrimidine ring and its associated moieties are crucial for potent and selective COX-2 inhibition. nih.govnih.gov

| Compound/Analogue | COX-2 IC50 (µM) | Reference |

| N-(2,6-dimethoxypyrimidin-4-yl) benzenesulfonamide derivative | 0.22–0.67 | researchgate.net |

| Pyrimidine-based sulfonamide phenyl pharmacophore | 0.0127 | researchgate.net |

| Pyrimidine derivative L1 | Comparable to Meloxicam | nih.gov |

| Pyrimidine derivative L2 | Comparable to Meloxicam | nih.gov |

| Pyrazolopyrimidine derivative 2 | 0.0009 | mdpi.com |

This table presents the half-maximal inhibitory concentration (IC50) values of various pyrimidine analogues against the COX-2 enzyme.

Prostaglandin (B15479496) E2 (PGE2) Production Modulation

The inflammatory response is significantly mediated by prostaglandins, with Prostaglandin E2 (PGE2) being a key player. The synthesis of PGE2 is catalyzed by cyclooxygenase enzymes. Consequently, the inhibition of COX-2 by this compound analogues directly leads to the modulation of PGE2 production. researchgate.netnih.gov

A wide array of polysubstituted pyrimidines have been shown to effectively inhibit the production of PGE2 in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated mouse macrophages. researchgate.netnih.gov Notably, this inhibition of PGE2 synthesis by certain pyrimidine derivatives occurs without affecting the activity of other enzymes in the PGE2 biosynthesis pathway, like phospholipase A2 (sPLA2) and microsomal prostaglandin E2 synthase-1 (mPGES-1). researchgate.netnih.gov This suggests a specific action on the cyclooxygenase enzymes. The inhibitory concentration (IC50) for PGE2 production by some of these derivatives falls within the range of 2-10 μM. nih.gov

| Compound/Analogue | Effect on PGE2 Production | Reference |

| Polysubstituted pyrimidines | Inhibition in LPS-stimulated macrophages | researchgate.netnih.gov |

| 5-butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine | Potent inhibitor | nih.gov |

| 5-(2,5,8,11-tetraoxadodecyl)pyrimidine derivative | Weaker inhibitor than parent compound | nih.govnih.gov |

This table summarizes the modulatory effects of various pyrimidine analogues on the production of Prostaglandin E2 (PGE2).

Inducible Nitric Oxide Synthase (iNOS) Expression Regulation

Inducible nitric oxide synthase (iNOS) is another crucial enzyme in the inflammatory cascade, responsible for the production of large amounts of nitric oxide (NO), a key inflammatory mediator. The expression of iNOS is typically low in resting cells but is significantly upregulated by pro-inflammatory stimuli. researchgate.netnih.gov Analogues of this compound have demonstrated the ability to regulate the expression of iNOS.

Specifically, certain pyrazolopyrimidine derivatives have been identified as potent inhibitors of iNOS. mdpi.com For instance, a study on novel pyrazolo[4,3-d]pyrimidine compounds revealed their ability to inhibit NO production in LPS-induced macrophages, with the most potent compound, D27, exhibiting an IC50 value of 1.12 μM for iNOS inhibition. nih.gov The mechanism of action for some of these compounds involves interfering with the stability and formation of the active dimeric form of iNOS. nih.gov This regulation of iNOS expression and activity provides another avenue through which these pyrimidine analogues can exert their anti-inflammatory effects.

| Compound/Analogue | iNOS IC50 (µM) | Reference |

| Pyrazolopyrimidine derivative 11 (urea derivative) | 0.22 | mdpi.com |

| Pyrazolopyrimidine derivative D27 | 1.12 | nih.gov |

This table displays the half-maximal inhibitory concentration (IC50) values of specific pyrimidine analogues against the inducible nitric oxide synthase (iNOS) enzyme.

Other Receptor and Enzyme Modulations

Beyond their effects on the key enzymes of the inflammatory pathway, analogues of this compound have been found to modulate other important cellular targets, including ion exchangers and G protein-coupled receptors.

Sodium-Hydrogen Exchanger-1 (NHE-1) Inhibition

The Sodium-Hydrogen Exchanger-1 (NHE-1) is a ubiquitous membrane protein that plays a critical role in regulating intracellular pH and cell volume. Inhibition of NHE-1 has been explored as a therapeutic strategy for various conditions, including cardiovascular diseases and cancer. A series of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogues have been identified as highly potent and selective inhibitors of NHE-1.

Structure-activity relationship studies of these compounds led to the identification of the 3-methyl-4-fluoro analog (compound 9t) as a particularly potent inhibitor, with an IC50 value of 0.0065 µM. This compound demonstrated high selectivity for NHE-1 over the NHE-2 isoform. The ability of these pyrimidine derivatives to potently inhibit NHE-1 highlights their potential for therapeutic applications beyond inflammation.

| Compound/Analogue | NHE-1 IC50 (µM) | Reference |

| 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analog 9t | 0.0065 | |

| Pyrimidine substituted amiloride (B1667095) analog 24 | 0.266 | nih.gov |

This table presents the half-maximal inhibitory concentration (IC50) values of pyrimidine analogues against the Sodium-Hydrogen Exchanger-1 (NHE-1).

Adenosine (B11128) A2A Receptor Inverse Agonism

The Adenosine A2A receptor is a G protein-coupled receptor that plays a significant role in various physiological processes, including the regulation of inflammation and neurotransmission. While many compounds have been developed as antagonists for this receptor, the concept of inverse agonism, where a ligand decreases the basal activity of the receptor, has also been explored.

While direct evidence for inverse agonism of this compound itself is not extensively documented, the broader class of non-xanthine heterocyclic compounds, which includes pyrimidine derivatives, has been a major focus in the development of A2A receptor modulators. For instance, pyrazolo-triazolo-pyrimidine derivatives have been extensively studied as potent A2A receptor antagonists. Some A2A receptor antagonists, such as ZM241385 and SCH58261, have been reported to act as inverse agonists, preferentially binding to the inactive state of the receptor. This suggests that pyrimidine-based scaffolds have the potential to be developed as inverse agonists for the A2A receptor, thereby offering a distinct mechanism for modulating its signaling pathways.

| Compound/Analogue Class | Modulation of Adenosine A2A Receptor | Reference |

| Pyrazolo-triazolo-pyrimidines | Antagonism | |

| ZM241385 (non-xanthine) | Inverse Agonism | |

| SCH58261 (non-xanthine) | Inverse Agonism |

This table summarizes the modulatory effects of pyrimidine-related compounds on the Adenosine A2A receptor.

Anti-fibrotic Mechanisms (e.g., Collagen Type I Alpha 1 (COL1A1) protein expression)

Fibrosis, characterized by the excessive accumulation of extracellular matrix components like collagen, can lead to organ damage and failure. The expression of Collagen Type I Alpha 1 (COL1A1) is a key marker of fibrotic activity. Recent studies have indicated that certain pyrimidine derivatives possess anti-fibrotic properties by modulating the expression of COL1A1.

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and evaluated for their anti-fibrotic activities. nih.gov Among these, compounds 12m and 12q were found to be effective in inhibiting the expression of collagen in immortalized rat hepatic stellate cells (HSC-T6). nih.gov Further analysis through ELISA detection confirmed that these compounds effectively inhibited the expression of COL1A1 protein. nih.gov This finding suggests that the this compound scaffold could be a valuable starting point for the development of novel anti-fibrotic agents that target the production of key collagen components.

| Compound/Analogue | Effect on COL1A1 Expression | Reference |

| 2-(pyridin-2-yl) pyrimidine derivative 12m | Inhibition | nih.gov |

| 2-(pyridin-2-yl) pyrimidine derivative 12q | Inhibition | nih.gov |

This table indicates the inhibitory effect of specific pyrimidine analogues on the expression of Collagen Type I Alpha 1 (COL1A1) protein.

Preclinical in Vitro Pharmacological Studies of 5 Methyl 4 Piperidin 2 Yl Pyrimidine Derivatives

Cell-Based Assays for Efficacy and Potency

Cell-based assays are fundamental in early drug discovery to assess the biological activity of novel compounds in a cellular context. For pyrimidine (B1678525) derivatives, these assays have been crucial in identifying potential applications in oncology, infectious diseases, and fibrotic and inflammatory conditions.

Antiproliferative Assays in Cancer Cell Lines (e.g., HCT-116, MFC-7, MDA-MB-231, Z-138)

The potential of pyrimidine derivatives to inhibit the growth of cancer cells has been evaluated across various human cancer cell lines. A series of triphenyl substituted pyrimidines demonstrated antiproliferative activity in the low to sub-micromolar range against the triple-negative breast cancer cell line MDA-MB-231 and the colon carcinoma cell line HCT-116. rsc.org Similarly, novel 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates were tested against breast cancer cell lines, with one derivative showing a half-maximal inhibitory concentration (IC50) of 4.3 µg/mL against MCF-7 cells. nih.gov

Further research into 5-(pyrimidin-2-ylamino)picolinonitrile derivatives identified a potent compound, (R)-17, which effectively inhibited the growth of the mantle cell lymphoma cell line Z-138 with an IC50 value of 0.013 µM. nih.gov Another study on 4-substituted 5-methyl-furo[2,3-d]pyrimidines found that compound 3 exhibited potent activity across a wide range of cancer cell lines, with GI50 values (concentration causing 50% growth inhibition) of less than 10 nM in 47 of the 60 cell lines tested in the National Cancer Institute panel. nih.gov

Table 1: Antiproliferative Activity of Selected Pyrimidine Derivatives

Antimycobacterial Activity Assays (e.g., Mycobacterium tuberculosis H37Ra, Minimum Inhibitory Concentration (MIC) determination)

Tuberculosis remains a significant global health threat, necessitating the discovery of new antimycobacterial agents. Various pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis. A comprehensive structure-activity relationship study of novel pyrimidine derivatives identified compound 5a, which exhibited potent activity against both the H37Ra and the virulent H37Rv strains of M. tuberculosis, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 1.0 µg/mL. nih.gov

Other classes of pyrimidines have also shown promise. Pyrazolo[3,4-d]pyrimidine derivatives demonstrated significant activity against the H37Rv strain, with several compounds showing MIC values of less than 6.25 µg/mL. mdpi.com In another study, a pyrimidine analog containing a long carbon chain at the C-5 position was effective at inhibiting the growth of M. tuberculosis H37Ra by 99% at a concentration of 200 µg/mL. nih.gov Additionally, 5-substituted-2'-deoxyuridine derivatives have emerged as potent inhibitors of Mycobacterium avium, with MIC90 values in the 1-5 µg/mL range. acs.org

Table 2: Antimycobacterial Activity of Selected Pyrimidine Derivatives Against M. tuberculosis

Anti-fibrotic Assays (e.g., Hepatic Stellate Cells (HSC-T6), Picro-Sirius Red Staining, Hydroxyproline (B1673980) Assay)

Liver fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, with activated hepatic stellate cells (HSCs) being the primary source of collagen. nih.gov A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and evaluated for their anti-fibrotic activity against the immortalized rat hepatic stellate cell line, HSC-T6. nih.govnih.gov Among these, compounds 12m and 12q demonstrated the most potent activities with IC50 values of 45.69 µM and 45.81 µM, respectively. nih.gov The anti-fibrotic potential of these compounds was further substantiated using established assays for collagen deposition. nih.govnih.gov Picro-Sirius red staining, which visualizes fibrillar collagen, and the hydroxyproline assay, a quantitative measure of total collagen content, were employed to confirm that the compounds effectively inhibited the expression of collagen in the cell culture medium. nih.govnih.govacs.org These findings indicate that pyrimidine derivatives can directly target the cellular mechanisms of fibrosis. nih.govnih.gov

Table 3: Anti-fibrotic Activity of 2-(Pyridin-2-yl) Pyrimidine Derivatives in HSC-T6 Cells

Anti-inflammatory Assays (e.g., Jurkat T cell line, cytokine level inhibition)

The inflammatory response is a complex process involving numerous cell types and signaling molecules. Pyrimidine derivatives have been investigated for their ability to modulate this response. rsc.orgnih.govnih.gov The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the inhibition of key inflammatory mediators, including cytokines and transcription factors like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). rsc.orgnih.gov

A study conducted on the human Jurkat T cell line, a widely used model for T-cell signaling, demonstrated that a specific pyrimidine derivative could suppress NF-κB-guided expression of a reporter gene. nih.gov This inhibition extended to the expression of endogenous NF-κB-controlled cytokine genes at both the mRNA and protein levels. nih.gov Other studies using Jurkat T cells have shown that various compounds can decrease the production of key pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), often through the inhibition of transcription factors like AP-1 and NFAT. nih.gov These findings highlight the potential of pyrimidine derivatives to act as immunomodulatory agents by targeting T-cell activation and subsequent cytokine release.

Biochemical and Enzymatic Assays

To understand the specific molecular targets of pyrimidine derivatives, biochemical and enzymatic assays are employed. These assays measure the direct interaction of a compound with a purified protein, such as a kinase, providing precise data on inhibitory potency.

Kinase Inhibition Assays (e.g., ALK, CDK9, CHK1, ERK5, PfGSK3, PfPK6)

Protein kinases are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer, making them prime targets for drug development. nih.gov The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine (B156593), is particularly effective at mimicking ATP binding in the kinase active site. nih.gov

ALK (Anaplastic Lymphoma Kinase): Pyrimidine derivatives have been developed as potent ALK inhibitors. Ceritinib, a second-generation ALK inhibitor with a pyrimidine core, potently inhibits ALK with an IC50 of 40.7 nM and is effective against mutations that confer resistance to earlier inhibitors. thieme-connect.com Patents have also been filed for novel pyrimidine derivatives as ALK inhibitors. google.comwipo.int

CDK9 (Cyclin-Dependent Kinase 9): As a key regulator of transcriptional elongation, CDK9 is an attractive cancer target. nih.gov Numerous studies have identified potent and selective CDK9 inhibitors based on pyrimidine scaffolds. A series of 4-thiazol-2-anilinopyrimidine derivatives yielded compounds like 12u, which inhibits CDK9 with an IC50 of 7 nM and displays over 80-fold selectivity against CDK2. nih.govacs.org Similarly, 2,4-disubstituted and 2,4,5-trisubstituted pyrimidines have been designed as selective CDK9 inhibitors, with IC50 values as low as 10.4 nM. nih.govbohrium.com

CHK1 (Checkpoint Kinase 1): CHK1 is a vital component of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy. nih.gov Several classes of pyrimidine-based CHK1 inhibitors have been discovered. Pyrido[3,2-d]pyrimidin-6(5H)-one derivatives have shown single-digit nanomolar potency, with compound 11 having a CHK1 IC50 of 0.55 nM. nih.gov A highly potent and selective 5-(pyrimidin-2-ylamino)picolinonitrile derivative containing a piperidinyl group, (R)-17, was found to inhibit CHK1 with an IC50 of 0.4 nM. nih.gov

ERK5 (Extracellular signal-Regulated Kinase 5): The ERK5 signaling pathway is implicated in cell proliferation and survival. nih.gov A (Piperidin-4-yl)pyrido[3,2-d]pyrimidine, BAY-885, was identified as a highly potent and selective ERK5 inhibitor. nih.gov Another pyrimidine-based multi-kinase inhibitor, TG02 (Zotiraciclib), is also known to inhibit ERK5 activity. mdpi.comsemanticscholar.org

Plasmodium falciparum Kinases (PfGSK3, PfPK6): To combat malaria, kinases essential for the parasite's life cycle are targeted. A series of 2,4,5-trisubstituted pyrimidines were identified as dual inhibitors of P. falciparum GSK3 (PfGSK3) and PK6 (PfPK6). Compounds 23d and 23e demonstrated potent inhibition with IC50 values of 172 nM and 97 nM for PfGSK3, and 11 nM and 8 nM for PfPK6, respectively. nih.gov

Table 4: Inhibitory Activity of Pyrimidine Derivatives Against Various Kinases

Enzyme Activity Modulation (e.g., DHFR, NHE-1, COX-2)

Derivatives of the 5-methyl-4-(piperidin-2-yl)pyrimidine scaffold have been investigated for their modulatory effects on various enzymes, demonstrating a range of inhibitory activities.

One area of significant interest has been the inhibition of the sodium-hydrogen exchanger-1 (NHE-1). A series of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs were synthesized and evaluated as potent NHE-1 inhibitors. nih.gov Structure-activity relationship studies identified the 3-methyl-4-fluoro analog, compound 9t, as a particularly potent inhibitor with an IC50 value of 0.0065 µM. nih.gov This compound also exhibited high selectivity for NHE-1 over NHE-2, with a selectivity ratio of 1400. nih.gov

Table 1: NHE-1 Inhibitory Activity of a 5-Aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine Analog

| Compound | Target | IC50 (µM) | Selectivity (NHE-2/NHE-1) |

| 3-methyl-4-fluoro analog 9t | NHE-1 | 0.0065 | 1400 |

Furthermore, pyrimidine derivatives have shown activity against cyclooxygenase (COX) enzymes. Certain pyrazolo[3,4-d]pyrimidines, which are structurally related to the COX-2 inhibitor celecoxib, were assessed for their ability to inhibit COX-1 and COX-2. nih.gov These compounds demonstrated good selectivity for COX-2 over COX-1, with IC50 values for COX-2 inhibition ranging from 0.089 to 0.135 µM. nih.gov

Other studies have explored the potential of pyrimidine derivatives as inhibitors of different kinases. For instance, novel aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones have been identified as dual inhibitors of BRD4 and PLK1. mdpi.com

Receptor Binding Assays (e.g., Adenosine (B11128) A2A receptor)